

Spectroscopic and Technical Guide for 1-Boc-7-fluoro-1H-indazole

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Compound of Interest

Compound Name: 1-Boc-7-fluoro-1H-indazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Boc-7-fluoro-1H-indazole**. Due to the limited availability of direct experimental data in the public domain, the spectroscopic values presented herein are predicted based on the analysis of structurally similar compounds. This document also outlines a detailed experimental protocol for the synthesis and characterization of the title compound, intended to support research and development activities in medicinal chemistry and drug discovery.

Spectroscopic Data Summary

The structural elucidation of **1-Boc-7-fluoro-1H-indazole** can be achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The predicted quantitative data is summarized in the tables below.

Table 1: Predicted ^1H NMR Spectral Data for 1-Boc-7-fluoro-1H-indazole

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.10	d	1H	H3
~7.80	d	1H	H4
~7.20	t	1H	H5
~7.00	d	1H	H6
1.70	s	9H	-C(CH ₃) ₃

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectral Data for 1-Boc-7-fluoro-1H-indazole

Chemical Shift (δ) ppm	Assignment
~150.0 (d, ¹ JCF \approx 245 Hz)	C7
~148.0	C=O (Boc)
~141.0	C7a
~135.0	C3
~128.0 (d, ³ JCF \approx 10 Hz)	C5
~123.0 (d, ⁴ JCF \approx 4 Hz)	C3a
~118.0 (d, ² JCF \approx 15 Hz)	C6
~115.0 (d, ² JCF \approx 20 Hz)	C4
~85.0	-C(CH ₃) ₃
~28.0	-C(CH ₃) ₃

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Table 3: Predicted ^{19}F NMR Spectral Data for 1-Boc-7-fluoro-1H-indazole

Chemical Shift (δ) ppm	Multiplicity
~ -130 to -140	m

Reference: CFCl_3 **Table 4: Predicted Mass Spectrometry Data for 1-Boc-7-fluoro-1H-indazole**

m/z	Assignment
236.10	$[\text{M}]^+$
180.08	$[\text{M} - \text{C}_4\text{H}_8]^+$
136.05	$[\text{M} - \text{Boc}]^+$

Ionization Mode: Electrospray Ionization (ESI)

Table 5: Predicted Infrared (IR) Absorption Bands for 1-Boc-7-fluoro-1H-indazole

Wavenumber (cm^{-1})	Functional Group Assignment
~3000-3100	C-H stretch (aromatic)
~2980	C-H stretch (aliphatic)
~1740	C=O stretch (Boc)
~1620, 1480	C=C stretch (aromatic)
~1250	C-F stretch
~1150	C-O stretch

Experimental Protocols

The following sections detail the methodologies for the synthesis of **1-Boc-7-fluoro-1H-indazole** and the acquisition of its spectroscopic data.

Synthesis of 7-Fluoro-1H-indazole

A common method for the synthesis of 7-fluoro-1H-indazole involves the cyclization of 2,3-difluorobenzaldehyde with hydrazine.

Materials:

- 2,3-Difluorobenzaldehyde
- Hydrazine monohydrate
- Ethyl acetate
- Water
- Saturated brine
- Anhydrous sodium sulfate
- Silica gel
- Chloroform/acetone (as eluent)

Procedure:

- To 2,3-difluorobenzaldehyde (1.0 eq), add hydrazine monohydrate (excess, e.g., 5-10 eq).
- Heat the reaction mixture with stirring at 180 °C for 10-12 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- After completion, cool the mixture to room temperature.
- Extract the product with ethyl acetate and water.
- Separate the organic layer and wash it with saturated brine.

- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography using a chloroform/acetone solvent system to yield 7-fluoro-1H-indazole.^[1]

Boc Protection of 7-Fluoro-1H-indazole

The protection of the indazole nitrogen with a tert-butyloxycarbonyl (Boc) group can be achieved using di-tert-butyl dicarbonate.

Materials:

- 7-Fluoro-1H-indazole
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (catalyst)
- Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
- Saturated aqueous sodium bicarbonate
- Saturated brine
- Anhydrous magnesium sulfate

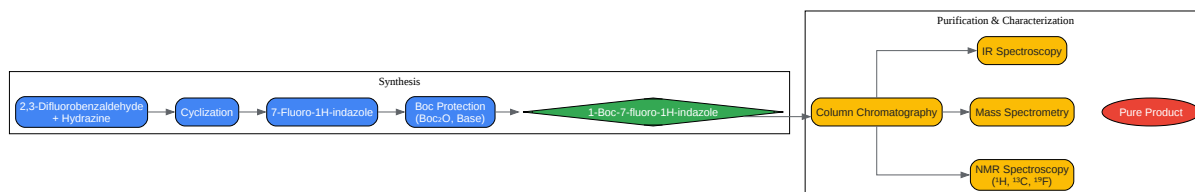
Procedure:

- Dissolve 7-fluoro-1H-indazole (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add the base (e.g., TEA, 1.2 eq) and a catalytic amount of DMAP.
- Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the solution at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction by TLC.

- Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
- Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
- Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Experimental Workflows

The following diagram illustrates the general workflow for the synthesis and characterization of **1-Boc-7-fluoro-1H-indazole**.



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Caption: Synthesis and characterization workflow for **1-Boc-7-fluoro-1H-indazole**.

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References

- 1. 1-Boc-7-fluoro-1H-indazole Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsr.com [chemsrc.com]
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